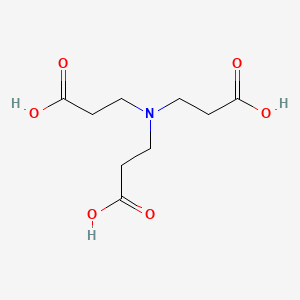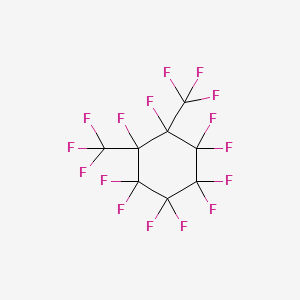
7-甲基异喹啉
描述
7-Methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. 7-Methylisoquinoline is a structural isomer of quinoline and is known for its unique chemical properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
Pomeranz–Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives, including 7-Methylisoquinoline.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride to form isoquinoline derivatives.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline and its derivatives, including 7-Methylisoquinoline, can be extracted from coal tar through fractional crystallization and selective extraction methods.
Types of Reactions:
Oxidation: 7-Methylisoquinoline can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of 7-Methylisoquinoline can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.
Major Products Formed:
N-oxides: Formed through oxidation reactions.
Tetrahydroisoquinoline Derivatives: Formed through reduction reactions.
Substituted Isoquinolines: Formed through electrophilic and nucleophilic substitution reactions.
Chemistry:
Catalysis: 7-Methylisoquinoline is used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Pharmacology: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Biological Studies: Used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic properties.
Material Science: Incorporated into polymers and materials for enhanced properties.
科学研究应用
药物开发
7-甲基异喹啉是一种被认为是药物开发中潜在支架的化合物。 它的结构存在于从不同植物中分离出来的复杂和简单生物碱中,这些生物碱显示出抗病毒和抗菌活性 。 如7-羟基-6-甲氧基-1-甲基异喹啉的合成中所证明的那样,在异喹啉的C1位引入甲基的能力为进一步的功能化和新型药物候选物的创建开辟了机会 .
天然产物的合成
异喹啉环体系,包括7-甲基异喹啉等衍生物,在天然产物的合成中具有重要意义。 高度取代的异喹啉是这些合成中的重要支架,引入各种取代基的有效合成方法至关重要 。这种多功能性使得7-甲基异喹啉成为合成复杂天然化合物中宝贵的中间体。
化学研究
在化学研究中,7-甲基异喹啉由于其稳定性和反应性,可以用作试剂或催化剂。 该化合物在某些位置具有较高的电子密度,这会影响其反应性和连接在环上的取代基的反应性 。这种性质在需要控制反应性的各种化学反应中很有用。
染料和颜料工业
异喹啉衍生物以其在染料和颜料工业中的应用而闻名。 7-甲基异喹啉中存在异喹啉环体系表明它有可能用于创造具有特定性质的新型染料,以用于工业应用 .
作用机制
Isoquinolines
are a large group of natural products . They are the fusion products of a benzene ring and a pyridine nucleus . Isoquinoline-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Target of Action
Isoquinoline-based compounds are known to interact with various biological targets, including infective pathogens and components of neurodegenerative disorders .
Mode of Action
Isoquinoline-based compounds generally interact with their targets to exert their biological activities .
Biochemical Pathways
Isoquinoline-based compounds can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effects .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
生化分析
Biochemical Properties
The biochemical properties of 7-Methylisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some biochemical characteristics. Isoquinoline is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .
Cellular Effects
Isoquinoline alkaloids, which include 7-Methylisoquinoline, have been found to have antioxidant properties .
Molecular Mechanism
The molecular mechanism of 7-Methylisoquinoline is not well-studied. Isoquinoline and its derivatives are known to interact with various biomolecules. For example, they can undergo quaternization and conversion to N-oxides .
Metabolic Pathways
Isoquinoline alkaloids are known to derive from the aromatic amino acid tyrosine .
相似化合物的比较
Isoquinoline: The parent compound with similar structural features but without the methyl group at the 7-position.
Quinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications.
Uniqueness of 7-Methylisoquinoline:
- The presence of the methyl group at the 7-position enhances its reactivity and allows for unique substitution patterns compared to isoquinoline and quinoline.
- Its specific structure makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.
属性
IUPAC Name |
7-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUMHXXXAATFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202322 | |
| Record name | 7-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54004-38-5 | |
| Record name | 7-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54004-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Methylisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8C8S39D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes to access 7-Methylisoquinoline derivatives?
A1: Several synthetic approaches have been explored to obtain 7-Methylisoquinoline derivatives. One method involves a multistep procedure starting from m-methyl-N-acetylbenzylamine. This route utilizes Friedel-Crafts reaction, nitrile hydrolysis, esterification, and ultimately leads to the formation of the desired 7-Methylisoquinoline core []. Another interesting approach leverages the aryne chemistry. Reacting 2-bromo-1,4-dimethylbenzene with arylacetonitriles in the presence of lithium diisopropylamide (LDA) can yield 1-aminoisoquinolines, including those possessing a 7-methyl substituent []. This reaction proceeds through a tandem addition-rearrangement pathway involving a benzyne intermediate.
Q2: Can you provide an example of a specific 7-Methylisoquinoline derivative and its structural characterization?
A2: One example is 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline. While not a direct 7-Methylisoquinoline, this compound incorporates the core structure with additional functional groups. Its crystal structure reveals a dihedral angle of 85.21° between the 1,3-dioxolane group and the 2-hydrazino-7-methylisoquinoline unit []. The molecule adopts a specific conformation influenced by intramolecular hydrogen bonds.
Q3: How does the structure of 1-aminoisoquinolines, particularly those with a 7-methyl group, influence their reactivity?
A3: The presence of a methyl group at the 7-position of 1-aminoisoquinolines can significantly impact their reactivity. For instance, in the synthesis of 1-amino-3,8-dipyridylmethyl-7-methylisoquinoline, the 7-methyl group plays a crucial role in directing the lithiation step []. The lithium diisopropylamide (LDA) selectively deprotonates the methyl group adjacent to the cyano group due to resonance stabilization of the resulting carbanion. This selective lithiation is key to the subsequent reaction with another molecule of pyridylacetonitrile, ultimately leading to the formation of the target 1-aminoisoquinoline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















